molecular formula C8H10F3NO B8325732 6-Trifluoroacetamido-1-hexyne

6-Trifluoroacetamido-1-hexyne

Cat. No.: B8325732
M. Wt: 193.17 g/mol
InChI Key: KDKMWGKBDBWRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoroacetamido-1-hexyne is a useful research compound. Its molecular formula is C8H10F3NO and its molecular weight is 193.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-hex-5-ynylacetamide

InChI

InChI=1S/C8H10F3NO/c1-2-3-4-5-6-12-7(13)8(9,10)11/h1H,3-6H2,(H,12,13)

InChI Key

KDKMWGKBDBWRPF-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCNC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (60% oil, 2.55 g, 63.6 mol) in DMF (50 ml), trifluoroacetamide (8.99 g, 79.6 mmol) was added portionwise as about 10 portions with ice cooling. Subsequently, a solution of 6-iodo-1-hexyne (3.31 g, 15.9 mmol) in DMF (15 ml) was added to the reaction mixture. The reaction mixture was stirred at room temperature for four hours. The reaction mixture was added with saturated aqueous ammonium chloride (100 ml) and ether (100 ml) for extraction. The ether layer was dried over magnesium sulfate, and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent; hexane-ethyl acetate mixed solvent) to afford 2.0 g of 6-trifluoroacetamido-1-hexyne (yield; 65.4%).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
8.99 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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